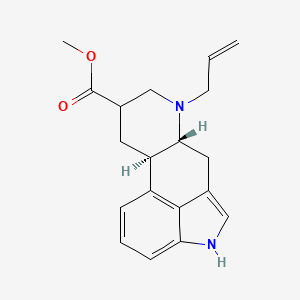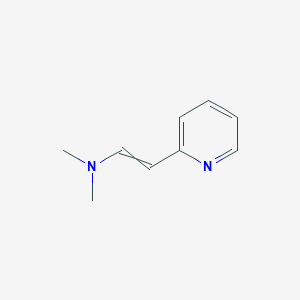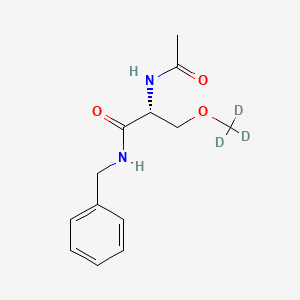
MCL-524 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MCL-524 HCl is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the dopamine D3 receptor, a subtype of dopamine receptor that has been implicated in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
1. Cancer Drug Target Investigation
MCL-524 HCl's role in cancer treatment is significant. Research has shown that it inhibits the protein Mcl-1, which is involved in apoptosis, a process of programmed cell death often disrupted in cancer cells. For instance, cryptosphaerolide, a compound related to MCL-524 HCl, showed notable cytotoxicity against human colon carcinoma cell lines, highlighting its potential in cancer chemotherapy (Oh et al., 2010).
2. Potential in Hepatocellular Carcinoma Therapy
MCL-524 HCl has been explored for its potential in treating hepatocellular carcinoma (HCC). Studies indicate that Mcl-1 is often overexpressed in HCC tissues, making it a viable target for antisense therapy. Targeting Mcl-1 via antisense oligonucleotides (ASO) led to increased apoptosis and decreased cell viability in HCC cell lines, suggesting MCL-524 HCl's relevance in HCC treatment strategies (Sieghart et al., 2006).
3. Role in Dopamine D2 Agonist Synthesis
The synthesis of [18F]MCL-524, a dopamine D2 agonist, has been studied, focusing on its application in positron emission tomography (PET) for disorders like schizophrenia. Improved synthesis methods for [18F]MCL-524 were developed, demonstrating its utility in studying the role of dopamine D2 receptor in various disorders (Inkster et al., 2021).
4. Insights into Solid-State Phase Transformation
Research on MCL-524 HCl's solid-state characteristics, phase transformations, and chemical reactions provides essential insights into its stability and reactivity. Such studies are critical for understanding how MCL-524 HCl behaves under different conditions, influencing its storage, handling, and application in various therapeutic settings (Lin, 2015).
5. Telomerase-Dependent Virotherapy in HCC
MCL-524 HCl has been implicated in studies exploring telomerase-dependent virotherapy for hepatocellular carcinomas (HCC). It was found that such virotherapy could overcome the resistance of HCC against traditional treatments, potentially offering new avenues for therapy. This approach involves targeting the telomerase enzyme, which is often active in cancer cells, including those of HCC (Wirth et al., 2005).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of MCL-524 HCl involves the reaction of two key starting materials, compound A and compound B, followed by purification and isolation of the final product.", "Starting Materials": [ "Compound A", "Compound B", "Hydrochloric acid", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Dissolve compound A in solvent and add hydrochloric acid to the reaction mixture.", "Step 2: Stir the reaction mixture at an appropriate temperature for a specific time.", "Step 3: Add compound B to the reaction mixture and continue stirring for a specific time.", "Step 4: Purify the reaction mixture by column chromatography or other suitable methods to isolate MCL-524 HCl as a solid product.", "Step 5: Characterize the final product using spectroscopic and analytical techniques to confirm its identity and purity." ] } | |
CAS-Nummer |
1340476-46-1 |
Produktname |
MCL-524 HCl |
Molekularformel |
C21H24NFO3⋅HCl |
Molekulargewicht |
393.88 |
Reinheit |
> 95% |
Synonyme |
(R)-10,11-Dihydroxy-2-fluoroethoxy-N-propylnoraporphine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



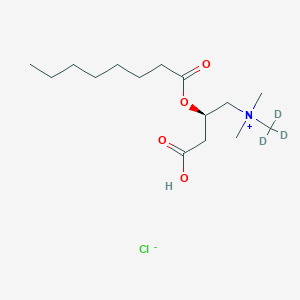
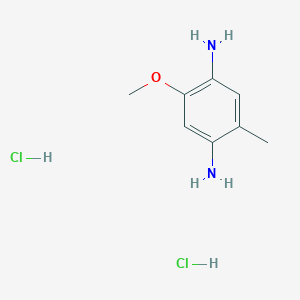
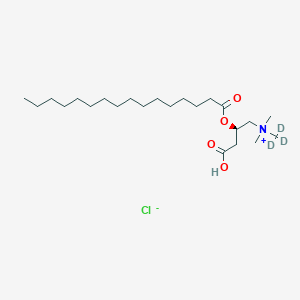
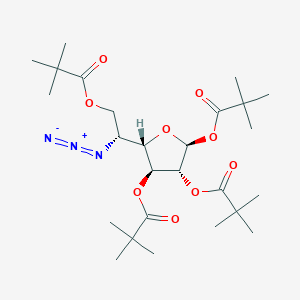
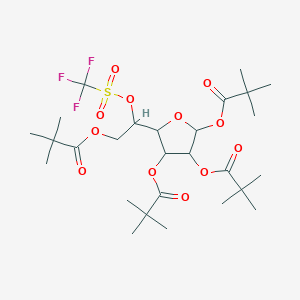
![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)
